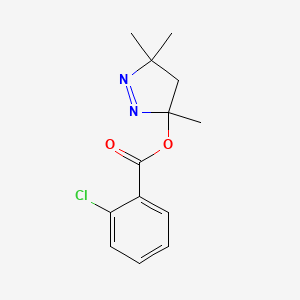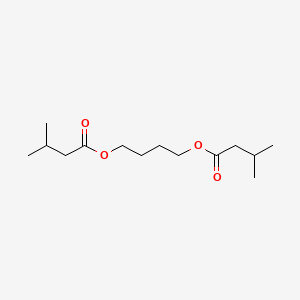![molecular formula C12H16F2N4O2 B14007776 1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] CAS No. 13907-99-8](/img/structure/B14007776.png)
1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] is a chemical compound with the molecular formula C₁₂H₁₆F₂N₄O₂ It is characterized by the presence of two urea groups attached to a benzene ring, with each urea group further substituted with a 2-fluoroethyl group
Vorbereitungsmethoden
The synthesis of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] typically involves the reaction of 1,4-diaminobenzene with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoroethyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can be compared with similar compounds such as:
- 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- 1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]
These compounds share a similar core structure but differ in the substituents attached to the urea groups. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea].
Eigenschaften
CAS-Nummer |
13907-99-8 |
|---|---|
Molekularformel |
C12H16F2N4O2 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-[4-(2-fluoroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16F2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
InChI-Schlüssel |
NNUOIMVEXIIHOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCF)NC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)


![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
